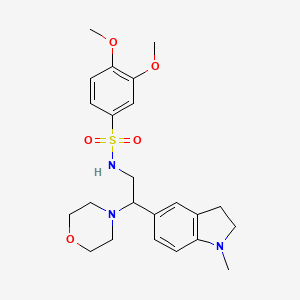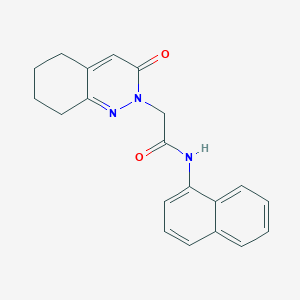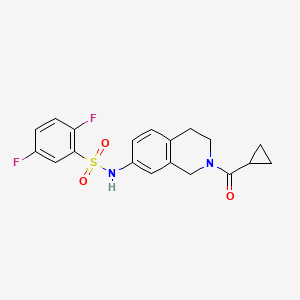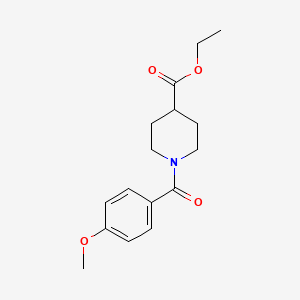
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted inhibitor that targets histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2). CUDC-101 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
Benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds demonstrated moderate antioxidant activity and significant inhibition of AChE and BChE, suggesting potential therapeutic applications in neurodegenerative diseases (Lolak et al., 2020).
Antimycobacterial Activity
Novel benzenesulfonamides have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results. The structure–activity relationship (SAR) analysis revealed that specific structural modifications could enhance antimycobacterial potency, indicating potential applications in tuberculosis treatment (Ghorab et al., 2017).
Photodynamic Therapy for Cancer
Benzenesulfonamide derivatives have been developed as photosensitizers with high singlet oxygen quantum yield, suggesting their utility in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of these compounds, particularly their fluorescence and singlet oxygen generation capabilities, make them suitable for use in treating cancer through type II photodynamic mechanisms (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has identified potent inhibitors of human carbonic anhydrase isoforms, particularly CA IX, which is associated with cancer. These findings suggest the potential of these compounds as anticancer agents, leveraging their selective inhibition of tumor-associated carbonic anhydrases (Lolak et al., 2019).
Antimicrobial Activity
Another study synthesized derivatives of benzenesulfonamide and evaluated their antibacterial and antifungal activities. Certain compounds exhibited significant antimicrobial activity, outperforming reference drugs against a panel of bacteria and fungi. These findings highlight the potential of benzenesulfonamide derivatives as antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
3,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S/c1-25-9-8-18-14-17(4-6-20(18)25)21(26-10-12-31-13-11-26)16-24-32(27,28)19-5-7-22(29-2)23(15-19)30-3/h4-7,14-15,21,24H,8-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWJWWYCVHGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2754217.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2754219.png)

![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)
![2,1,3-Benzothiadiazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2754222.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2754225.png)
![3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2754226.png)